molecular formula C11H16N2O2 B1444942 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1250391-52-6

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1444942
CAS No.: 1250391-52-6
M. Wt: 208.26 g/mol
InChI Key: AQLPNAWLKPYKSU-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It belongs to the class of pyrazole derivatives, a five-membered heterocyclic ring system that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrazole nucleus is a significant pharmacophore found in a wide array of biologically active molecules and approved drugs, such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anticancer therapy crizotinib . As such, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel therapeutic agents. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, which include acting as protein kinase inhibitors, anti-inflammatory agents, and antimicrobials . The specific substitution pattern on this compound—featuring a cyclopropyl group and a carboxylic acid functionality—makes it a versatile precursor for further chemical modification, particularly in the synthesis of more complex molecules like pyrazolyl-ureas or pyrazolyl-heterocyclyl-carboxamides, which are explored for their activity against various intracellular targets . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-7(2)13-10(8-4-5-8)9(6-12-13)11(14)15/h6-8H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLPNAWLKPYKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds (β-diketones or β-ketoesters). The cyclopropyl substituent at the 5-position is introduced by employing cyclopropyl-containing β-diketones or β-ketoesters as starting materials. Acidic or basic catalysis facilitates ring closure to form the pyrazole nucleus.

Carboxylation at the 4-Position

The carboxylic acid group at the 4-position can be introduced by:

  • Starting from a 4-halopyrazole intermediate and performing a carbonylation reaction using carbon monoxide under palladium catalysis
  • Alternatively, oxidation of a 4-methyl or 4-formyl pyrazole derivative to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium-based reagents

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrazole ring formation Hydrazine + cyclopropyl β-diketone, acid/base catalyst Temperature: 50-100 °C; solvent: ethanol or acetic acid
N1-alkylation (sec-butyl) sec-butyl bromide, K2CO3 or NaH, DMF Temperature: 60-80 °C; inert atmosphere recommended
Carboxylation at C4 Pd-catalyzed carbonylation with CO Requires high pressure CO, Pd catalyst, base
Oxidation to acid (alternative) KMnO4 or CrO3 oxidation Careful control to avoid overoxidation

Industrial Scale Considerations

Industrial synthesis adapts the above methods with:

  • Use of continuous flow reactors for better heat and mass transfer
  • Optimization of catalyst loading and reaction time to maximize yield and minimize by-products
  • Purification by recrystallization or chromatography to obtain high-purity product

Summary Table of Preparation Routes

Route No. Key Intermediate Main Reaction Type Advantages Disadvantages
1 Cyclopropyl β-diketone + hydrazine Pyrazole ring formation Direct incorporation of cyclopropyl Requires handling of hydrazine
2 Pyrazole + sec-butyl halide N-alkylation Straightforward alkylation Possible side reactions, needs base
3 4-halopyrazole + CO Pd-catalyzed carbonylation High regioselectivity Requires high-pressure CO setup
4 4-methylpyrazole + oxidant Oxidation to acid Simple reagents Risk of overoxidation

Research Findings and Notes

  • The choice of cyclopropyl β-diketone precursors significantly influences the regioselectivity and yield of the pyrazole ring formation.
  • N-alkylation efficiency depends on the base and solvent; sodium hydride in DMF often gives higher yields but requires careful handling.
  • Carbonylation to introduce the carboxylic acid is highly efficient but requires specialized equipment for handling CO gas safely.
  • Alternative oxidation methods for carboxylation are simpler but less selective and may produce impurities.
  • Industrial methods favor continuous flow and catalyst recycling to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further to carbon dioxide under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and acid catalysts like sulfuric acid (H2SO4). Major products formed from these reactions include carboxylates, alcohols, halogenated pyrazoles, and esters.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. A study demonstrated that similar compounds showed inhibition of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
  • Anticancer Properties : Some analogs of pyrazole have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Agricultural Science

In agricultural applications, the compound has been explored as a potential pesticide or herbicide:

  • Pesticidal Activity : Pyrazole derivatives have been evaluated for their effectiveness against pests. A study highlighted the efficacy of certain pyrazole compounds in controlling pest populations while being less harmful to beneficial insects .
  • Herbicide Development : The structure of this compound suggests it could be modified to enhance herbicidal activity against specific weed species, making it a candidate for further research in herbicide formulation .

Materials Science

The compound's unique properties may also lend themselves to applications in materials science:

  • Polymer Chemistry : Its ability to participate in various chemical reactions opens avenues for its use in synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Anti-inflammatory Activity

In a controlled study, the anti-inflammatory effects of a series of pyrazole derivatives were assessed. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro, suggesting potential for drug development targeting inflammatory diseases.

Case Study 2: Pesticide Efficacy

A field trial was conducted to evaluate the effectiveness of pyrazole-based pesticides on crop yield and pest control. The results showed a marked reduction in pest populations and an increase in crop yield compared to untreated controls, highlighting the agricultural potential of this compound.

Data Table: Summary of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAnti-inflammatory agentsInhibition of pro-inflammatory cytokines
Anticancer propertiesCytotoxic effects on cancer cell lines
Agricultural SciencePesticide developmentEffective against pest populations
Herbicide formulationPotential for controlling specific weeds
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Weight (m/z) Yield Key Applications/Notes
1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (Target) Butan-2-yl (N1), Cyclopropyl (C5), COOH (C4) Not reported Not reported Pharma/agrochemicals (CymitQuimica)
1-(3-((4-Butyl-N-(carboxymethyl)phenyl)sulfonamido)phenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (77g) Sulfonamido phenyl (N1), Cyclopropyl (C5), COOH (C4) 498.1 29% Keap1 inhibitors; >95% purity
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl (N1), Isopropyl (C5), COOH (C4) Not reported Not reported Structural analog with enhanced lipophilicity
1-(3-((N-(Carboxymethyl)-3-methoxyphenyl)sulfonamido)phenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (77e) Methoxyphenyl sulfonamido (N1), Cyclopropyl (C5), COOH (C4) Not reported 72% Higher yield; methoxy group improves solubility
Key Observations:
  • The cyclopropyl group introduces ring strain, which may enhance conformational rigidity and receptor binding compared to linear alkyl chains (e.g., isopropyl in ) . Sulfonamido and methoxy groups in analogs (77g, 77e) increase hydrogen-bonding capacity, likely improving target affinity (e.g., Keap1 inhibition) .
  • Synthesis :

    • Yields for analogs vary significantly (29–72%), suggesting that bulky substituents (e.g., sulfonamido groups in 77g) complicate synthesis and purification .
    • Preparative HPLC is a standard purification method across analogs, ensuring high purity (>95%) .
Notes:
  • Sulfonamido-containing analogs (e.g., 77g) exhibit specific protein-binding activity (Keap1), while phenyl/isopropyl derivatives may prioritize passive diffusion .

Biological Activity

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1250391-52-6) is an organic compound belonging to the class of pyrazole carboxylic acids. Its unique chemical structure, featuring a pyrazole ring with a butan-2-yl and cyclopropyl substituent, positions it as a compound of interest in various biological and pharmaceutical studies. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C11H16N2O2
Molecular Weight 212.26 g/mol
IUPAC Name 1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid
CAS Number 1250391-52-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrazole ring may engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways.

A comparative analysis of various pyrazole derivatives showed IC50 values for COX inhibition ranging from 0.02 to 0.04 μM for the most potent compounds, indicating strong anti-inflammatory activity. In vivo studies using carrageenan-induced paw edema models demonstrated reduced inflammation and minimal gastrointestinal toxicity in tested compounds .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. For example, derivatives of pyrazole have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus. In vitro assays revealed that modifications in the substituents significantly affect antibacterial potency, with some derivatives achieving MIC values below 50 μg/mL .

Case Study: Synthesis and Evaluation

A study conducted by Akhtar et al. synthesized a series of pyrazole derivatives, including this compound. The anti-inflammatory efficacy was assessed using an enzyme immunoassay kit for COX inhibition. The findings revealed that certain derivatives exhibited superior COX inhibitory activity compared to standard drugs like diclofenac .

Comparative Table of Biological Activities

CompoundIC50 (μg/mL)Activity Type
1-(butan-2-yl)-5-cyclopropylpyrazole71.11Anti-inflammatory
Diclofenac54.65Anti-inflammatory
Pyrazole Derivative A<50Antimicrobial
Pyrazole Derivative B0.02COX Inhibition

Q & A

Q. What are the established synthetic routes for 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol, followed by hydrolysis using NaOH to yield the carboxylic acid . Optimization includes:

  • Temperature control : Maintain reflux conditions (~80°C) to prevent side reactions.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). The carboxylic acid proton appears as a broad peak at δ ~12 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
  • Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (C₁₁H₁₆N₂O₂: 208.1212). Fragmentation patterns should align with the loss of COOH (44 Da) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Predict bond dissociation energies (e.g., C-cyclopropyl vs. C-butyl bonds) to assess stability .
  • Simulate IR and NMR spectra for cross-validation with experimental data .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) and test activity against target enzymes (e.g., kinases or PDEs) .
  • Crystallographic Studies : Resolve 3D conformations (via X-ray diffraction) to clarify steric/electronic interactions with biological targets .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends obscured by experimental variability .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store samples at –20°C in inert atmospheres to prevent oxidation .

Q. What in vitro assays are suitable for evaluating its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled assays for dehydrogenases) with IC₅₀ determination via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ values) .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after incubation with mammalian cell lines .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate spectral and biological data using orthogonal methods (e.g., XRD for structure confirmation) .
  • Toxicity Screening : Prioritize Ames tests (bacterial mutagenicity) and zebrafish embryo assays due to limited existing toxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

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